1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
Description
1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- (CAS 335-71-7), is a perfluoroalkyl sulfonyl fluoride (PASF) with a fully fluorinated seven-carbon chain (C7) and a sulfonyl fluoride (-SO₂F) functional group. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high thermal and chemical stability due to strong C-F bonds. The sulfonyl fluoride group confers reactivity, making it a precursor for surfactants, polymers, and other fluorinated derivatives .
Structurally, the compound is defined by its pentadecafluoro substitution pattern, where all hydrogen atoms on the heptane backbone are replaced by fluorine, except for the terminal -SO₂F group. This configuration imparts hydrophobic and lipophobic properties, which are critical for applications in coatings, firefighting foams, and electronics .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O2S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIOXUYLJVKPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15SO2F, C7F16O2S | |
| Record name | 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059830 | |
| Record name | Perfluoroheptanesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-71-7 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-1-heptanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Perfluoroheptanesulphonyl fluoride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecafluoroheptane-1-sulphonyl fluoride | |
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Mechanism of Action
Target of Action
Perfluoroheptanesulfonyl fluoride, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonyl fluoride, is a synthetic perfluorinated compound with a sulfonyl fluoride functional group. It is used to make perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds.
Mode of Action
Perfluoroheptanesulfonyl fluoride reacts with the nucleophile on the target via a process known as Sulfur (VI) Fluoride Exchange (SuFEx), irreversibly cross-linking the interacting biomolecules. This proximity enables aryl fluorosulfate or aryl sulfonyl fluoride to react with the nucleophile on the target via SuFEx.
Biochemical Pathways
Fluoride, in general, is known to interfere with several metabolic pathways associated with photosynthesis, respiration, protein synthesis, carbohydrate metabolism, and nucleotide synthesis.
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties.
Result of Action
Fluoride is known to induce significant oxidative stress disrupting cellular metabolism and compromising the function of free radical scavengers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of perfluoroheptanesulfonyl fluoride. Fluoride mobilization in natural conditions is the cause of most environmental fluoride problems. The distribution of fluoride in the natural environment is very uneven, largely a result of the geochemical behavior of this element.
Biological Activity
1-Heptanesulfonyl fluoride, specifically the compound 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, is a perfluorinated compound that has garnered attention due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, and environmental impact.
- Chemical Name : 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-
- Molecular Formula : C7F15O2S
- CAS Number : 335-71-7
The structure of this compound includes a sulfonyl fluoride group and a long-chain perfluorinated hydrocarbon tail. This unique configuration contributes to its chemical stability and hydrophobic characteristics.
Research indicates that 1-Heptanesulfonyl fluoride can interact with biological systems primarily through its effects on cellular membranes and protein interactions. The perfluorinated tail enhances the compound's lipophilicity, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity and influence cellular signaling pathways.
Toxicity Profiles
Toxicological studies have shown that perfluorinated compounds (PFCs), including 1-Heptanesulfonyl fluoride, may exhibit various toxic effects:
- Cytotoxicity : In vitro studies suggest that exposure to high concentrations can lead to cell death in certain cell lines.
- Endocrine Disruption : Some findings indicate potential interference with hormonal signaling pathways.
- Bioaccumulation : Due to its lipophilic nature, there are concerns regarding the bioaccumulation of this compound in aquatic organisms and its persistence in the environment.
Environmental Impact
The environmental persistence of 1-Heptanesulfonyl fluoride raises concerns regarding its long-term effects on ecosystems. Studies have indicated that compounds with similar structures have been classified as persistent organic pollutants (POPs), leading to bioaccumulation in wildlife and potential biomagnification through food chains .
Case Study 1: Aquatic Toxicity
A study conducted on the effects of perfluorinated compounds on aquatic life revealed that exposure to 1-Heptanesulfonyl fluoride resulted in significant mortality rates among fish species. The study highlighted the need for further research into the sub-lethal effects on growth and reproduction in aquatic organisms.
Case Study 2: Human Health Risks
Research assessing human exposure to PFCs has linked these compounds to various health issues. Epidemiological studies suggest associations between PFC exposure and adverse health outcomes such as immune dysfunction and developmental issues in children .
Table 1: Toxicological Data Summary
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Cell death at high concentrations | |
| Endocrine disruption | Hormonal signaling interference | |
| Aquatic toxicity | High mortality in fish |
Table 2: Environmental Persistence Indicators
| Compound | Persistence (t½) | Bioaccumulation Potential (BCF) |
|---|---|---|
| 1-Heptanesulfonyl fluoride | >180 days (water) | BCF >2000 |
| Similar PFCs | >60 days (water) | BCF >5000 |
Comparison with Similar Compounds
Table 1: Key Structural Features of Perfluoroalkyl Sulfonyl Fluorides
Key Observations :
- The C7 compound bridges shorter-chain (C5–C6) and longer-chain (C8) homologs. Longer chains (e.g., PFOSF) exhibit higher molecular weights (e.g., PFOSF: ~526 g/mol vs. C7: ~448 g/mol) and greater persistence in environmental matrices .

- Shorter chains (C5–C6) are less bioaccumulative but still regulated due to PFAS classification .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Functional Group Reactivity :
- The sulfonyl fluoride group (-SO₂F) in all compounds undergoes hydrolysis to form sulfonic acids (e.g., 1-Heptanesulfonic acid, CAS 375-92-8) or reacts with amines to yield sulfonamides (e.g., N-ethyl derivatives, CAS 68957-62-0) .
- C7 derivatives like N-ethylpentadecafluoroheptanesulfonamide (CAS 68957-62-0) are used in HPLC analysis, demonstrating their role in analytical chemistry .
Regulatory and Environmental Impact
Table 3: Regulatory Status and Environmental Persistence
Environmental Impact :
- C7 sulfonic acid salts (e.g., potassium pentadecafluoroheptanesulfonate, CAS 60270-55-5) are classified as PFAS, with production volumes <0.1 tonne/year, indicating niche use .
- PFOSF-derived compounds (e.g., perfluorooctanesulfonic acid, PFOS) are linked to endocrine disruption and immunotoxicity, driving stricter regulations compared to C7 analogs .
Preparation Methods
Description
Electrochemical fluorination is a primary industrial method for preparing perfluorinated sulfonyl fluorides, including compounds similar to 1-Heptanesulfonyl fluoride derivatives. The process involves dissolving the corresponding hydrocarbon sulfonyl fluoride precursor (e.g., heptanesulfonyl fluoride) in anhydrous liquid hydrogen fluoride (HF) and passing an electrical current through the solution. This results in the replacement of all hydrogen atoms on the alkyl chain with fluorine atoms, yielding the perfluorinated sulfonyl fluoride.
Key Features
Reaction:
$$ \text{C}7\text{H}{15}\text{SO}2\text{F} + 15 \text{F}^- \rightarrow \text{C}7\text{F}{15}\text{SO}2\text{F} + 15 \text{H}^+ + 30 e^- $$Product Composition:
The product is typically a mixture of linear and branched isomers, with approximately 70-80% linear chains and 20-30% branched isomers, depending on process control.Yield:
Yields for perfluorinated sulfonyl fluorides via ECF vary; for example, perfluorooctanesulfonyl fluoride (POSF) yields are around 25%, with shorter chain analogues generally giving better yields.-
- Established industrial process
- Scalable for large production
- Produces highly fluorinated compounds directly from hydrocarbon precursors
-
- Requires handling of anhydrous HF, a highly corrosive and hazardous material
- Produces mixtures of isomers requiring further purification
- Environmental concerns due to persistence and toxicity of products
Research and Industrial Context
Major manufacturers historically used ECF for perfluorinated sulfonyl fluorides production but are increasingly moving away from this method due to environmental and safety concerns. The process remains relevant for producing 1-Heptanesulfonyl fluoride analogs with perfluorinated chains.
Synthesis via Perfluoroalkanesulfonyl Fluoride Precursors
Description
Perfluoroalkanesulfonyl fluorides such as 1-Heptanesulfonyl fluoride derivatives can be synthesized by reacting suitable sulfonyl fluoride precursors with fluorinating agents or by modifying existing perfluoroalkanesulfonyl fluorides.
Typical Synthetic Route
- Starting from non-fluorinated or partially fluorinated alkyl sulfonyl fluorides.
- Applying fluorination or substitution reactions to introduce fluorine atoms.
- Using perfluoroalkanesulfonyl fluorides as intermediates for further functionalization.
Example from Literature
- Perfluoroalkanesulfonyl fluorides are synthesized industrially by reaction of the corresponding alkyl sulfonyl fluoride with fluorinating agents or via electrochemical fluorination.
- Subsequent modifications include reactions with amines to form perfluoroalkanesulfonamides, which are useful intermediates for further chemical transformations.
Catalytic Dehydrofluorination and Isomerization Processes
Description
Advanced catalytic processes have been developed to prepare perfluoroalkenyl sulfonyl fluorides, which can be precursors or related compounds to perfluoroalkyl sulfonyl fluorides. These involve dehydrofluorination of hydro-perfluoroalkyl sulfonyl fluorides over catalysts at elevated temperatures.
Process Details
- Starting Materials: 2-hydro-perfluoroalkyl sulfonyl fluorides (e.g., Rf-CF2-CFH-SO2F).
- Catalysts: Chromium oxide supported on KCl or oxides such as CaO, MgO, ZnO, SiO2.
- Conditions:
- Temperature range: 150–630°C (specific reactions at 508–517°C for vinyl sulfonyl fluoride).
- Reduced pressure or atmospheric pressure continuous flow reactors.
- Outcomes:
- Conversion rates around 51%.
- Yields up to 61% for perfluoroalkenyl sulfonyl fluorides.
Advantages
- Economically favorable temperature and pressure conditions.
- Use of readily available and inexpensive catalysts.
- Avoids additional steps such as hydrolysis of sultone precursors.
Reference Reaction Scheme (Simplified)
$$
\text{Rf-CF}2\text{-CFH-SO}2\text{F} \xrightarrow[\text{Catalyst}]{450-630^\circ C} \text{Rf-CF=CF-SO}_2\text{F} + HF
$$
This process is relevant for producing perfluorinated sulfonyl fluoride derivatives with unsaturation, which can be further transformed into saturated analogs like 1-Heptanesulfonyl fluoride derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Conditions | Catalysts/Reagents | Yield/Notes |
|---|---|---|---|---|
| Electrochemical Fluorination (ECF) | Heptanesulfonyl fluoride (C7H15SO2F) | Anhydrous HF, electrical current | None (electrolysis) | ~25–30% yield, mixture of linear/branched isomers |
| Catalytic Dehydrofluorination/Isomerization | 2-hydro-perfluoroalkyl sulfonyl fluorides | 150–630°C, reduced or atmospheric pressure | Cr2O3/KCl, CaO, MgO, ZnO, SiO2 | Conversion ~51%, yield ~61% for alkenyl sulfonyl fluorides |
| Reaction with Amines and Alkylation | Perfluoroalkanesulfonyl fluoride | Mild conditions, various solvents | Amines, alkyl halides | Good yields for sulfonamide derivatives |
Research Findings and Notes
The ECF method remains the most direct industrial route to perfluorinated sulfonyl fluorides but produces isomeric mixtures and involves hazardous HF handling.
The catalytic dehydrofluorination process offers a more economically favorable and potentially cleaner alternative for producing perfluoroalkenyl sulfonyl fluorides, which can be precursors to saturated derivatives like 1-Heptanesulfonyl fluoride.
Functionalization of perfluoroalkanesulfonyl fluorides via amine reactions and alkylation is well-documented for producing various derivatives but is a secondary step after obtaining the sulfonyl fluoride core.
No direct, widely published synthesis exclusively for 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- was found in the literature, but the above methods are applicable and form the basis for its preparation.
Q & A
Q. What are the standard methods for synthesizing 1-Heptanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-?
Synthesis typically involves fluorination of heptanesulfonyl precursors using perfluorinating agents such as sulfur tetrafluoride (SF₄) or electrochemical fluorination. Key steps include maintaining anhydrous conditions to avoid hydrolysis and controlling reaction temperatures to optimize yield. Characterization via NMR (¹⁹F and ¹H) and mass spectrometry is critical to confirm purity and structure .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Stability studies should employ accelerated degradation experiments using aqueous solutions at pH 2–12 and temperatures ranging from 25°C to 80°C. Analytical techniques like high-resolution LC-MS/MS can track decomposition products, while fluorine-specific detection (e.g., ion chromatography) quantifies fluoride release. Stability is influenced by the strong C-F bonds and sulfonyl fluoride group reactivity .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal for detecting fluorinated impurities. For non-volatile byproducts, ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole time-of-flight (Q-TOF) MS provides high sensitivity. Cross-validate results with ¹⁹F NMR to resolve structural ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the environmental persistence of this compound as a PFAS?
The compound’s persistence arises from the strength of C-F bonds (bond energy ~485 kJ/mol) and resistance to hydrolytic, microbial, and photolytic degradation. Advanced studies should combine computational modeling (e.g., DFT for bond dissociation energies) with long-term environmental simulations to predict degradation pathways. Regulatory reports classify it under PFAS with high bioaccumulation potential .
Q. How does this compound interact with polymer matrices in functional coatings?
Its sulfonyl fluoride group acts as a reactive site for covalent bonding with hydroxyl or amine groups in polymers. Researchers should use surface plasmon resonance (SPR) or atomic force microscopy (AFM) to study adhesion kinetics. Comparative studies with shorter-chain PFAS (e.g., perfluorobutanesulfonyl fluoride) reveal chain-length-dependent hydrophobicity and thermal stability .
Q. What strategies mitigate analytical interference when studying degradation byproducts of this compound?
Matrix-matched calibration and isotope dilution (e.g., ¹³C-labeled internal standards) reduce matrix effects in environmental samples. For complex mixtures, employ orthogonal separation methods such as hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS. Collaborative studies using interlaboratory validation ensure reproducibility .
Q. How can computational models predict the compound’s behavior in biological systems?
Molecular dynamics (MD) simulations using force fields parameterized for fluorinated systems (e.g., OPLS-AA) can predict membrane permeability and protein binding. Validate models with in vitro assays (e.g., phospholipid bilayer permeability tests) and compare with experimental data from cytotoxicity studies .
Methodological Notes
- Experimental Design : Always include negative controls (e.g., non-fluorinated analogs) to isolate PFAS-specific effects. For environmental studies, use EPA-recommended PFAS sampling protocols to avoid cross-contamination .
- Data Contradictions : Discrepancies in degradation half-lives may arise from differing experimental conditions (e.g., UV intensity in photolysis studies). Reconcile data by standardizing test protocols across labs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

